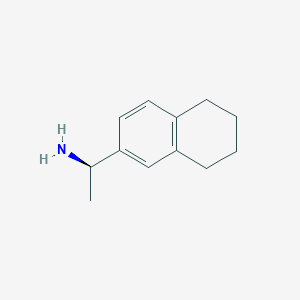

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as (1R)-THN, is a versatile organic compound with a wide range of applications in science. It is a saturated cyclic secondary amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons and is connected to two other carbon atoms. It is an important intermediate in organic synthesis, and has been used in various pharmaceuticals, including anti-inflammatory drugs, antiepileptics, and antimalarials. Its unique structure and reactivity make it an ideal starting material for the synthesis of a variety of compounds.

Scientific Research Applications

((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used extensively in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It is a useful intermediate for the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. In addition, it has been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiophenes. Moreover, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used in the synthesis of various polymers, such as polyethylene and polypropylene.

Mechanism of Action

The mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is not well understood. However, it is believed to act as a proton donor, donating a proton to an electron-rich substrate. This proton donation can then facilitate the formation of a new bond or the cleavage of an existing bond. In addition, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN can act as an electron-withdrawing group, allowing for the formation of new bonds or the cleavage of existing bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN are not well understood. However, it has been reported to have anti-inflammatory and antiepileptic properties, as well as antimalarial activity. In addition, it has been reported to have antioxidant and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The main advantage of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, and it has been used in the synthesis of various polymers. In addition, it is relatively inexpensive and widely available. However, it is important to note that ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is a relatively unstable compound and must be handled with care.

Future Directions

Given the wide range of applications of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN, there are numerous potential future directions for research. These include the synthesis of new compounds, such as drugs, natural products, and other organic molecules; the development of new polymers; and the investigation of its biochemical and physiological effects. In addition, further research could be conducted to better understand the mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN and to develop new methods for its synthesis.

Synthesis Methods

The synthesis of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is typically achieved by reaction of the corresponding 2-halonaphthalene with a primary amine, such as ethylamine, in the presence of a base. This reaction is known as the “Hofmann rearrangement”, and it is a useful method for the synthesis of cyclic secondary amines. The reaction is typically carried out at high temperatures, and the product is isolated by extraction with an organic solvent such as ether or dichloromethane.

properties

IUPAC Name |

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYMMDEDLLIIP-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(CCCC2)C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)

![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)

![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)